

Application Notes and Protocols for Recombinant Human Carbonic Anhydrase V Expression

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Compound of Interest

Compound Name: Carbonic anhydrase inhibitor 5

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These application notes provide a comprehensive guide for the expression and purification of recombinant human carbonic anhydrase V (CA-V), a mitochondrial enzyme crucial for several biosynthetic processes.[1] The protocols detailed below are primarily focused on expression in *Escherichia coli* (E. coli), a widely used and cost-effective system for producing recombinant proteins.

Introduction

Human carbonic anhydrase V (CA-V) is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It plays a vital role in metabolic pathways such as ureagenesis, gluconeogenesis, and lipogenesis.[1] Due to its involvement in various physiological and pathological processes, CA-V is a significant target for drug development.[2] The successful expression and purification of active recombinant CA-V are essential for structural and functional studies, as well as for high-throughput screening of potential inhibitors.

This document outlines a detailed methodology for cloning, expressing, and purifying recombinant human CA-V in *E. coli*, including protocols for protein refolding from inclusion bodies and subsequent activity assays.

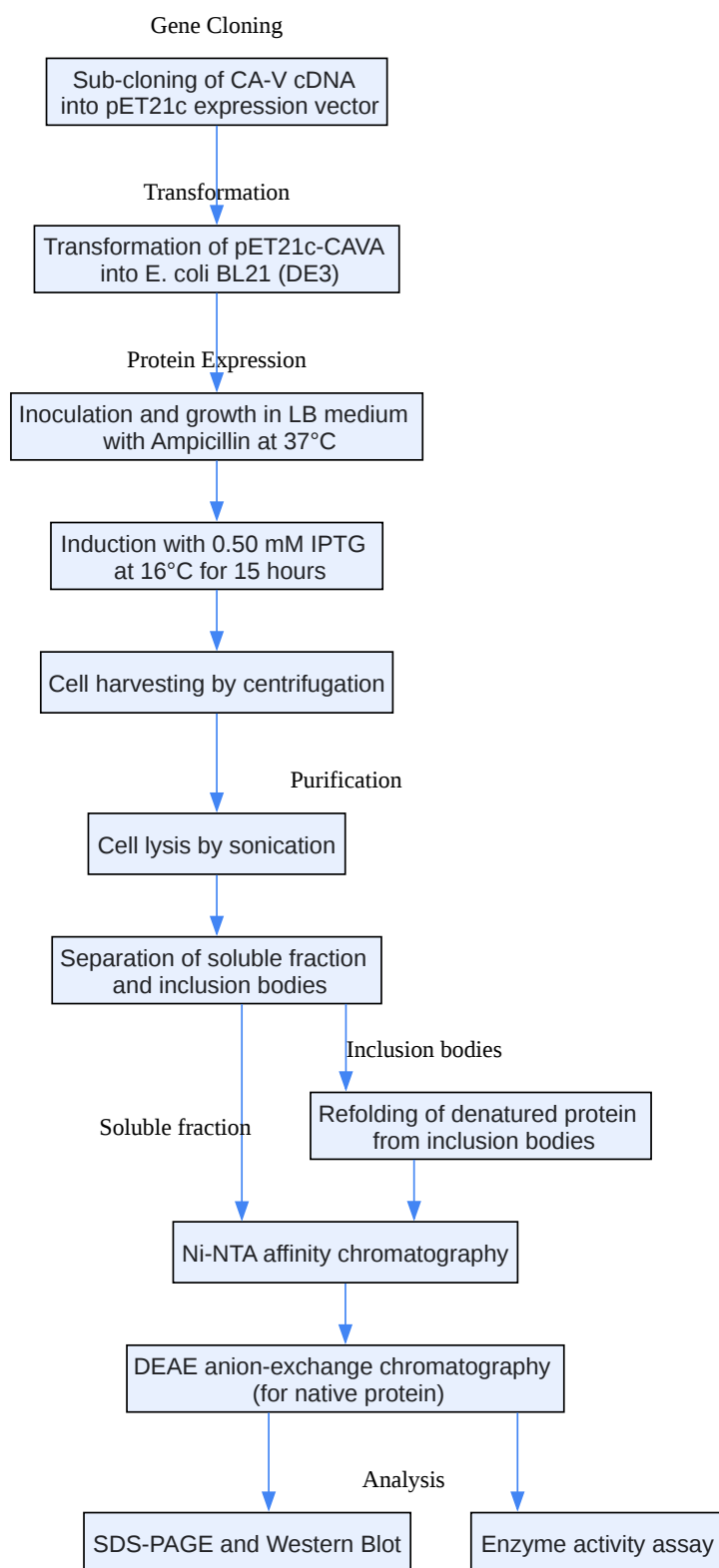
Data Presentation

**Table 1: Summary of Recombinant Human CA-V
(Expressed in *E. coli*)**

Parameter	Value	Source
Expression System	<i>E. coli</i> BL21 (DE3)	[1]
Vector	pET21c	[1]
Gene Insert	cDNA encoding the catalytic domain of human CA-V (801 nucleotides)	[1]
Predicted Molecular Mass	30-31 kDa	[1]
SDS-PAGE Apparent Molecular Mass	~32 kDa (reducing conditions)	
Purification Tags	C-terminal 10-His tag	
Purity	>95% (by SDS-PAGE)	
Specific Activity	>100 pmol/min/μg	
Endotoxin Level	<1.0 EU per 1 μg of protein	

Experimental Workflow

The overall workflow for the expression and purification of recombinant human CA-V is depicted below.



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Caption: Workflow for recombinant human CA-V expression and purification.

Experimental Protocols

Cloning of Human CA-V cDNA

- The cDNA of human CA-V, encoding the 267-amino acid catalytic domain, is sub-cloned into the pET21c expression vector.[\[1\]](#) This vector adds a C-terminal histidine tag to the recombinant protein, facilitating purification.
- The resulting construct (pET21c-CAVA) is transformed into a suitable cloning host like *E. coli* DH5 α for plasmid propagation.
- The sequence of the insert should be verified by DNA sequencing.

Expression of Recombinant Human CA-V in *E. coli*

- Transform the pET21c-CAVA expression vector into *E. coli* BL21 (DE3) host cells.[\[1\]](#)
- Inoculate a single colony into Luria-Bertani (LB) medium containing 100 μ g/mL ampicillin.
- Grow the culture overnight at 37°C with constant agitation (220 rpm).[\[1\]](#)
- Inoculate a larger volume of LB medium (with 100 μ g/mL ampicillin) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6.[\[1\]](#)
- Induce protein expression by adding Isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.50 mM.[\[1\]](#)
- Incubate the culture for an additional 15 hours at 16°C.[\[1\]](#)
- Harvest the cells by centrifugation at 7,000 x g for 10 minutes at 4°C.[\[1\]](#)

Purification of Recombinant Human CA-V

A significant portion of the expressed CA-V may be found in inclusion bodies.[\[1\]](#) Therefore, protocols for purification from both the soluble fraction (native conditions) and inclusion bodies (denaturing and refolding conditions) are provided.

A. Purification under Native Conditions (from Soluble Fraction)

- Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, 150 mM NaCl).
- Lyse the cells by sonication on ice.
- Centrifuge the lysate at 20,000 x g to pellet the cell debris and inclusion bodies.[\[1\]](#)
- Load the supernatant (soluble fraction) onto a Ni-NTA affinity chromatography column pre-equilibrated with the lysis buffer.
- Wash the column to remove non-specifically bound proteins.
- Elute the recombinant CA-V using an appropriate elution buffer (e.g., lysis buffer containing a gradient of imidazole).
- For higher purity, pool the eluted fractions and perform a second purification step using DEAE anion-exchange chromatography.[\[1\]](#)
- Dialyze the purified protein against a suitable storage buffer.

B. Purification under Denaturing Conditions (from Inclusion Bodies)

- After separating the soluble fraction, resuspend the pellet containing inclusion bodies in a buffer with a denaturing agent (e.g., 8 M urea or 6 M guanidine hydrochloride).
- Solubilize the inclusion bodies by stirring for several hours at room temperature.
- Centrifuge to remove any remaining insoluble material.
- Purify the solubilized, denatured CA-V using Ni-NTA affinity chromatography under denaturing conditions.[\[1\]](#)

Refolding of Recombinant Human CA-V

- To refold the denatured protein, dialyze the purified CA-V solution against a refolding buffer (e.g., 50 mM phosphate buffer, pH 7.0, and 150 mM NaCl) for 24 hours at 4°C.[\[1\]](#)
- After dialysis, centrifuge the solution to remove any precipitated protein.[\[1\]](#)

- The refolded protein can then be further purified if necessary and its activity should be confirmed.

Enzyme Activity Assay

The enzymatic activity of the purified recombinant human CA-V can be determined by measuring its esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate.^[1]

Materials:

- Assay Buffer: 12.5 mM Tris, 75 mM NaCl, 0.05% (v/v) Brij-35, pH 7.5.
- Recombinant Human CA-V: Diluted to 20 ng/μL in Assay Buffer.
- Substrate: 4-Nitrophenyl acetate (4-NPA), 100 mM stock in acetone, diluted to 2 mM in Assay Buffer.
- 96-well clear plate.
- Plate reader capable of reading absorbance at 400 nm.

Procedure:

- In a 96-well plate, add 50 μL of the 20 ng/μL recombinant human CA-V solution to each well.
- Prepare a substrate blank containing 50 μL of Assay Buffer.
- Initiate the reaction by adding 50 μL of the 2 mM substrate solution to all wells.
- Immediately read the absorbance at 400 nm in kinetic mode for 5 minutes.
- Calculate the specific activity in pmol/min/μg.

Concluding Remarks

The protocols described provide a robust framework for the successful expression and purification of functional recombinant human carbonic anhydrase V. The use of an E. coli expression system offers a high yield of protein, which can be purified from both soluble fractions and inclusion bodies. The detailed purification and refolding steps are critical for

obtaining a highly pure and active enzyme, suitable for a wide range of research and drug development applications.

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References

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